Cas no 60498-57-9 (Benzenamine, 3-chloro-N-methyl-2-nitro-)

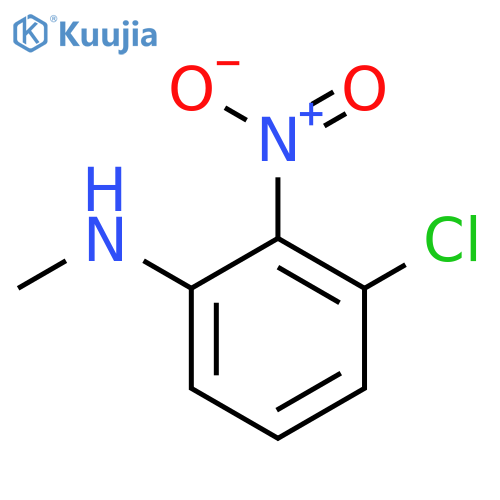

60498-57-9 structure

商品名:Benzenamine, 3-chloro-N-methyl-2-nitro-

CAS番号:60498-57-9

MF:C7H7CLN2O2

メガワット:186.59568

CID:497401

Benzenamine, 3-chloro-N-methyl-2-nitro- 化学的及び物理的性質

名前と識別子

-

- Benzenamine, 3-chloro-N-methyl-2-nitro-

- 3-chloro-N-methyl-2-nitroaniline

-

- インチ: InChI=1S/C7H7ClN2O2/c1-9-6-4-2-3-5(8)7(6)10(11)12/h2-4,9H,1H3

- InChIKey: ZMBXPFROSLWNDZ-UHFFFAOYSA-N

- ほほえんだ: CNC1=CC=CC(=C1[N+](=O)[O-])Cl

計算された属性

- せいみつぶんしりょう: 186.01971

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

じっけんとくせい

- PSA: 55.17

Benzenamine, 3-chloro-N-methyl-2-nitro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7431596-5.0g |

3-chloro-N-methyl-2-nitroaniline |

60498-57-9 | 95% | 5.0g |

$1530.0 | 2024-05-24 | |

| Aaron | AR01IEPV-500mg |

Benzenamine, 3-chloro-N-methyl-2-nitro- |

60498-57-9 | 95% | 500mg |

$585.00 | 2025-02-11 | |

| eNovation Chemicals LLC | Y1257739-100mg |

Benzenamine, 3-chloro-N-methyl-2-nitro- |

60498-57-9 | 95% | 100mg |

$580 | 2025-02-26 | |

| Aaron | AR01IEPV-250mg |

Benzenamine, 3-chloro-N-methyl-2-nitro- |

60498-57-9 | 95% | 250mg |

$322.00 | 2025-02-11 | |

| A2B Chem LLC | AZ37399-2.5g |

3-Chloro-N-methyl-2-nitroaniline |

60498-57-9 | 95% | 2.5g |

$1124.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1257739-100mg |

Benzenamine, 3-chloro-N-methyl-2-nitro- |

60498-57-9 | 95% | 100mg |

$580 | 2025-02-18 | |

| eNovation Chemicals LLC | Y1257739-1g |

Benzenamine, 3-chloro-N-methyl-2-nitro- |

60498-57-9 | 95% | 1g |

$815 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1257739-500mg |

Benzenamine, 3-chloro-N-methyl-2-nitro- |

60498-57-9 | 95% | 500mg |

$570 | 2024-06-05 | |

| Crysdot LLC | CD12056559-1g |

3-Chloro-N-methyl-2-nitroaniline |

60498-57-9 | 97% | 1g |

$842 | 2024-07-24 | |

| Cooke Chemical | BD1940848-1g |

3-Chloro-N-methyl-2-nitroaniline |

60498-57-9 | 97% | 1g |

RMB 3830.40 | 2025-02-21 |

Benzenamine, 3-chloro-N-methyl-2-nitro- 関連文献

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

60498-57-9 (Benzenamine, 3-chloro-N-methyl-2-nitro-) 関連製品

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量